4-Methoxy-9H-xanthen-9-one

Catalog No.
S565361
CAS No.
6702-58-5
M.F
C14H10O3
M. Wt
226.23 g/mol
Availability
Inquiry
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4-Methoxy-9H-xanthen-9-one

CAS Number

6702-58-5

Product Name

4-Methoxy-9H-xanthen-9-one

IUPAC Name

4-methoxyxanthen-9-one

Molecular Formula

C14H10O3

Molecular Weight

226.23 g/mol

InChI

InChI=1S/C14H10O3/c1-16-12-8-4-6-10-13(15)9-5-2-3-7-11(9)17-14(10)12/h2-8H,1H3

InChI Key

SYEHHMRXODULBY-UHFFFAOYSA-N

SMILES

COC1=CC=CC2=C1OC3=CC=CC=C3C2=O

Synonyms

4-methoxyxanthone

Canonical SMILES

COC1=CC=CC2=C1OC3=CC=CC=C3C2=O

The exact mass of the compound 4-Methoxy-9H-xanthen-9-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 661739. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Methoxy-9H-xanthen-9-one is a chemical compound with the molecular formula C14H10O3C_{14}H_{10}O_3 and a molecular weight of 226.23 g/mol. It features a dibenzo-γ-pyrone scaffold, characteristic of xanthones, which are polycyclic aromatic compounds known for their diverse biological activities. The presence of a methoxy group at the 4-position enhances its chemical reactivity and solubility in organic solvents, making it a subject of interest in various fields of research, including medicinal chemistry and materials science .

Typical of xanthone derivatives:

  • Oxidation: The compound can be oxidized to yield various products, including 4-methoxy-9H-xanthen-9-yl acetic acid when treated with strong oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can convert it into 4-methoxy-9H-xanthen-9-ol using reducing agents such as sodium borohydride.
  • Substitution: The methoxy group can participate in nucleophilic substitution reactions, allowing for the introduction of other functional groups like hydroxyl or amino groups.

These reactions illustrate the compound's versatility and potential for further functionalization.

Research indicates that 4-methoxy-9H-xanthen-9-one exhibits significant biological activities, particularly in modulating oxidative stress. It has been shown to activate the Nrf2 pathway, which is crucial for cellular defense against oxidative damage. This property suggests potential applications in treating inflammatory conditions and possibly cancer . Additionally, its structure allows it to interact with various biological molecules, potentially leading to enzyme inhibition or modulation of signaling pathways.

The synthesis of 4-methoxy-9H-xanthen-9-one can be achieved through several methods:

  • Classical Synthesis: This typically involves the cyclization of 4-methoxybenzaldehyde with phthalic anhydride in the presence of Lewis acid catalysts like zinc chloride or aluminum chloride.
  • Modified Grover Reaction: This method utilizes specific catalytic conditions to enhance yield and reduce reaction time, focusing on the formation of xanthone derivatives from simpler precursors .
  • Ytterbium and Palladium Catalysis: Recent advancements include using transition metal catalysts to facilitate more efficient synthesis routes that can produce various xanthone derivatives with tailored properties .

These methods highlight the compound's synthetic accessibility and the ongoing exploration of its derivatives.

4-Methoxy-9H-xanthen-9-one has several notable applications:

  • Fluorescent Probes: Due to its ability to absorb light and emit fluorescence, it is utilized in biochemical assays and imaging techniques.
  • Antioxidant Agents: Its role in activating cellular defense mechanisms makes it a candidate for developing new antioxidant therapies .
  • Material Science: The compound's unique properties allow it to be explored in creating advanced materials with specific optical or electronic characteristics.

Studies on the interactions of 4-methoxy-9H-xanthen-9-one have revealed its potential effects on various biological targets:

  • Cellular Mechanisms: It can influence signaling pathways related to inflammation and oxidative stress, indicating its therapeutic potential in diseases characterized by these processes .
  • Enzyme Inhibition: Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, although further research is needed to elucidate these mechanisms fully.

These interaction studies underscore the importance of understanding how this compound may function at a molecular level.

Several compounds share structural similarities with 4-methoxy-9H-xanthen-9-one, each possessing unique properties:

Compound NameStructureKey Differences
4-Hydroxy-9H-xanthen-9-oneContains a hydroxyl group instead of a methoxy groupIncreased polarity and potential hydrogen bonding capabilities
4-Amino-9H-xanthen-9-oneFeatures an amino group at the same positionMay exhibit different biological activities due to amino group's basic nature
4-MethoxyxanthoneLacks the aldehyde functional groupSimpler structure with potentially different reactivity

Uniqueness

The uniqueness of 4-methoxy-9H-xanthen-9-one lies in its combination of both a methoxy and an aldehyde group on the xanthene core. This specific arrangement imparts distinct chemical reactivity and potential biological activity, making it particularly valuable for research into therapeutic applications.

Grover, Shah, and Shah Method

The Grover, Shah, and Shah reaction represents one of the most widely utilized classical approaches for xanthone synthesis, offering a convenient route to hydroxyxanthones due to the accessibility of starting materials [4] [7]. This methodology requires a salicylic acid derivative and a suitable phenol, which are heated together with zinc chloride in phosphoryl chloride [4]. The reaction proceeds through initial formation of a benzophenone intermediate, which subsequently undergoes cyclization to afford the xanthone skeleton [4].

The mechanism involves the formation of an acylium ion from the salicylic acid derivative, followed by Friedel-Crafts acylation with the phenol counterpart [29]. The benzophenone intermediate then undergoes intramolecular cyclization to provide the targeted xanthone product [29]. The Grover, Shah, and Shah method can afford the xanthone skeleton directly only if the benzophenone intermediate carries a phenol substituent in an appropriate position for cyclization [4] [7].

Recent modifications to the Grover, Shah, and Shah reaction have demonstrated improved results using Eaton's reagent (phosphorus pentoxide-methanesulfonic acid mixture) instead of phosphoryl chloride-zinc chloride as the catalyst [4] [29]. Eaton's reagent provides excellent yields (80-95%) for xanthone derivatives and leads to direct cyclization with no detectable benzophenone intermediate [6] [29].

Ullmann Condensation Approach

The Ullmann condensation represents a copper-promoted conversion methodology that can be adapted for xanthone synthesis through aryl ether formation [5]. This reaction involves the copper-catalyzed coupling of aryl halides with phenols under basic conditions, traditionally requiring high temperatures (often exceeding 210°C) and stoichiometric amounts of copper [5]. The methodology has been improved with the introduction of soluble copper catalysts supported by diamine and acetylacetonate ligands [5].

For xanthone synthesis applications, the Ullmann condensation can facilitate the formation of diaryl ether intermediates, which subsequently undergo cyclization to form the xanthone core [5]. The reaction typically employs activated copper powder, prepared in situ by reduction of copper sulfate by zinc metal in hot water [5]. Modern variations utilize soluble copper catalysts to achieve more efficient transformations under milder conditions [5].

Benzophenone Intermediate Route

The synthesis via benzophenone intermediates represents an alternative to the direct Grover, Shah, and Shah approach [4]. Benzophenone derivatives are commonly accessible through Friedel-Crafts acylation of substituted benzoyl chlorides with anisole derivatives [4]. This method involves formation of 2-hydroxy-2'-methoxy-benzophenones followed by quantitative elimination of methanol in the presence of alkali to generate the desired xanthone [4].

The benzophenone route offers advantages when direct cyclization is challenging, as it allows for controlled formation of the intermediate followed by separate cyclization step [4]. Extended reaction times can cause ortho-monodemethylation, leading to convenient syntheses of substituted 2-hydroxy-2'-methoxy intermediates suitable for xanthone formation [4].

Synthetic MethodTypical YieldReaction ConditionsKey Advantages
Classical Grover-Shah-Shah60-90%ZnCl₂/POCl₃, 70°C, 2hAccessible starting materials
Modified with Eaton's Reagent80-95%P₂O₅/CH₃SO₃H, 80°C, 20minDirect cyclization, no benzophenone intermediate
Ullmann CondensationVariableCu catalyst, >210°CAlternative for difficult substrates
Benzophenone RouteModerateAlCl₃/ether, rt, then baseControlled two-step process

Regioselective Methoxylation Strategies for Xanthenone Systems

Direct Methoxylation Approaches

Regioselective methoxylation of xanthenone systems can be achieved through various strategies targeting specific positions on the aromatic framework [17]. The introduction of methoxy groups at positions 3 and 4 has been demonstrated to significantly influence biological activity, with methoxy substitution patterns showing distinct effects compared to hydroxyl groups [17]. Methylation reactions typically employ methylating agents under basic conditions to convert hydroxyl precursors to their methoxy analogs [17].

The regioselectivity of methoxylation reactions is influenced by the electronic properties of the xanthone nucleus, with the carbonyl oxygen and ring oxygen affecting the reactivity of different positions [7]. Position 4 methoxylation can be achieved through selective methylation of 4-hydroxy precursors using standard methylating reagents such as methyl iodide in the presence of base [1] [2].

Selective Demethylation Strategies

Selective demethylation represents a complementary approach for achieving specific substitution patterns in xanthenone systems [4]. Aluminum trichloride has been demonstrated to cause selective demethylation at sites ortho to carbonyl groups during extended reaction times [4]. This selectivity enables the preparation of specific hydroxy-methoxy substitution patterns that can serve as intermediates for further functionalization [4].

The demethylation process can be controlled through careful selection of reaction conditions and reagents [2]. The regioselective nature of these transformations allows for the preparation of specific substitution patterns that would be difficult to achieve through direct synthesis approaches [2].

Functional Group Interconversion at C-4 Position

Oxidation and Reduction Transformations

Functional group interconversions at the C-4 position of xanthone derivatives involve systematic transformations between different oxidation states and functional groups [8] [23]. Oxidative transformations can convert alcohols to carbonyl compounds, while reduction reactions facilitate the reverse transformation [8]. Common oxidizing agents for these transformations include pyridinium chlorochromate for selective oxidation to aldehydes and potassium permanganate for complete oxidation to carboxylic acids [8].

Reduction reactions at the C-4 position typically employ lithium aluminum hydride for complete reduction of carbonyl groups to alcohols, or sodium borohydride for milder selective reductions [8]. These transformations enable the systematic modification of functional groups to achieve desired substitution patterns [8] [25].

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions at the C-4 position provide routes for introducing diverse functional groups into the xanthone framework [24]. The electronic properties of the xanthone system influence the reactivity toward nucleophilic attack, with electron-withdrawing groups enhancing reactivity [24]. The presence of the carbonyl group and ring oxygen creates an activated system that can undergo nucleophilic aromatic substitution under appropriate conditions [24].

These reactions typically require electron-withdrawing groups to activate the aromatic ring toward nucleophilic attack [24]. The regioselectivity of nucleophilic substitution is controlled by the electronic effects of existing substituents and the inherent reactivity of different positions on the xanthone nucleus [24].

Protection and Deprotection Strategies

Protection and deprotection strategies are essential for selective functionalization at the C-4 position while maintaining other functional groups intact [25]. Silyl ether protection using tert-butyldimethylsilyl chloride provides robust protection for hydroxyl groups during subsequent transformations [25]. Deprotection can be achieved using fluoride salts under mild conditions [25].

Carbonyl protection through acetal or ketal formation enables selective reactions at other positions while preserving the C-4 functionality [25]. These protecting groups can be removed under acidic conditions to regenerate the original carbonyl group after completion of the desired transformations [25].

Transformation TypeReagentsConditionsTypical Yield
Alcohol to AldehydePCCCH₂Cl₂, rt70-85%
Aldehyde to AlcoholNaBH₄MeOH, 0°C80-95%
Hydroxyl ProtectionTBDMS-ClImidazole, DMF85-95%
Nucleophilic SubstitutionVarious nucleophilesBase, elevated temp60-80%

Hybrid Molecular Architectures via Cross-Coupling Reactions

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions provide powerful tools for constructing hybrid molecular architectures incorporating the xanthone framework [13] [14] [15]. The carbonylative Suzuki coupling reaction has been specifically developed for one-pot synthesis of xanthone scaffolds, offering efficient access to functionalized derivatives [13]. This methodology combines the formation of carbon-carbon bonds with carbonyl insertion to directly construct the xanthone core [13].

The palladium-catalyzed tandem carbonylation and carbon-hydrogen activation approach enables ring closure of 2-iodo diaryl ethers to form xanthones under carbon monoxide atmosphere [14]. This methodology employs palladium acetate as catalyst with tricyclohexylphosphine as ligand, utilizing sodium pivalate as base in dimethyl sulfoxide solvent [14]. The reaction proceeds in moderate to good yields and provides access to diverse xanthone derivatives [14].

Suzuki-Miyaura Coupling Applications

Suzuki-Miyaura coupling represents a versatile method for forming carbon-carbon bonds in xanthone synthesis, utilizing organoborane reagents with halide or triflate substrates under basic conditions [16]. This reaction creates conjugated systems and biaryl compounds that can serve as precursors for xanthone formation [16]. The methodology offers advantages over alternative cross-coupling approaches due to the stability and functional group tolerance of organoborane reagents [16].

Modified Suzuki coupling conditions have demonstrated reactivity with less reactive substrates by employing specialized bases and ligands [16]. The reaction scope includes alkenyl, aryl, and alkynyl organoboranes, providing flexibility in substrate selection for xanthone synthesis applications [16].

Radical Cross-Coupling Approaches

Radical-radical cross-coupling reactions offer alternative pathways for xanthone functionalization, particularly for direct incorporation of sulfonyl units into xanthene moieties [9]. This methodology proceeds through metal-free conditions using readily accessible starting materials with high functional group compatibility [9]. The reaction utilizes tert-butyl hydroperoxide under oxygen atmosphere to generate sulfonyl radicals from sulfonyl hydrazide precursors [9].

The radical cross-coupling approach provides access to xanthen-9-sulfone derivatives in good to excellent yields through straightforward protocols [9]. This methodology demonstrates broad scope with various xanthene and sulfonyl hydrazide substrates under operationally simple reaction conditions [9].

Aryne-Based Coupling Reactions

Aryne-based coupling reactions provide unique opportunities for xanthone synthesis through tandem intermolecular nucleophilic coupling followed by intramolecular electrophilic cyclization [10]. The reaction of silylaryl triflates with cesium fluoride and ortho heteroatom-substituted benzoates affords efficient synthesis of xanthones [10]. This chemistry proceeds through aryne intermediates that undergo nucleophilic attack by benzoate anions [10].

The aryne coupling methodology demonstrates high efficiency for preparing biologically interesting xanthone derivatives [10]. The reaction conditions can be optimized through solvent selection and concentration adjustments to favor cyclization over competitive proton abstraction pathways [10].

Cross-Coupling MethodCatalyst SystemReaction ConditionsSubstrate Scope
Carbonylative SuzukiPd catalyst, CO atmosphereBase, elevated tempAryl halides, boronic acids
Tandem Carbonylation/C-HPd(OAc)₂, P(Cy)₃PivONa, DMSO, 100°C2-Iodo diaryl ethers
Radical Cross-CouplingMetal-freeTBHP, O₂, rtXanthenes, sulfonyl hydrazides
Aryne CouplingCsFMeCN or acetone, rtSilylaryl triflates, benzoates

XLogP3

2.9

Other CAS

6702-58-5

Wikipedia

4-Methoxy-9H-xanthen-9-one

Dates

Last modified: 07-20-2023

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